cis-Resveratrol 3-O-glucuronide

説明

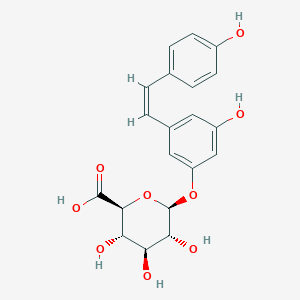

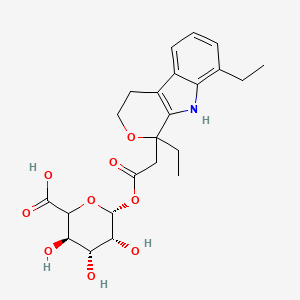

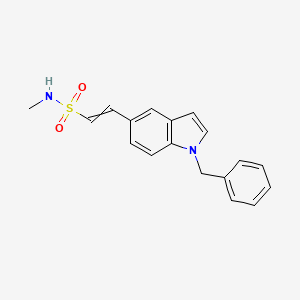

“Cis-Resveratrol 3-O-glucuronide” is a stilbenol that is cis-resveratrol attached to a β-D-glucopyranosiduronic acid residue at position 3 via a glycosidic linkage . It has a molecular formula of C20H20O9 .

Synthesis Analysis

The synthesis of “cis-Resveratrol 3-O-glucuronide” involves the metabolism of cis-resveratrol (cRes) in an intestinal epithelial model using Caco-2 cell lines . The main metabolite of both cis- and trans-resveratrol observed as a result of colon microbial metabolism is dihydroresveratrol (dhRes), which is metabolized almost completely, with only traces of the unchanged molecule being found . A glucuronide conjugate was identified as the major metabolite of cRes and dhRes .

Molecular Structure Analysis

“Cis-Resveratrol 3-O-glucuronide” is a stilbenol that is cis-resveratrol attached to a β-D-glucopyranosiduronic acid residue at position 3 via a glycosidic linkage .

Chemical Reactions Analysis

The metabolism of cis-resveratrol (cRes) in an intestinal epithelial model using Caco-2 cell lines results in the formation of "cis-Resveratrol 3-O-glucuronide" . The majority of trans-resveratrol (tRes) was transported unchanged through the Caco-2 cells, while cRes was mostly metabolized .

Physical And Chemical Properties Analysis

“Cis-Resveratrol 3-O-glucuronide” has a molecular formula of C20H20O9 . The stability of the glucuronides in aqueous solution shows remarkable differences in their properties, especially in the ready E/Z isomerisation of the 3-glucuronide .

科学的研究の応用

Enhancement of Bioavailability

The bioavailability of nutraceuticals like resveratrol is a significant concern due to their poor absorption and rapid metabolism in the human body. “cis-Resveratrol 3-O-glucuronide” has been studied for its potential to enhance the bioavailability of resveratrol. Novel drug delivery systems and bioenhancers are being researched to improve the absorption rates of stilbenoids, which could revolutionize the use of resveratrol in dietary supplements and as part of treatment strategies for various diseases .

Anti-Inflammatory Applications

Stilbenoids, including “cis-Resveratrol 3-O-glucuronide,” exhibit anti-inflammatory properties. These compounds can be used in the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as arthritis, cardiovascular diseases, and neurodegenerative disorders .

Anticancer Effects

Research has indicated that “cis-Resveratrol 3-O-glucuronide” may have anticancer effects. It could potentially be used as part of a treatment strategy for various types of cancers by inducing apoptosis in cancer cells and inhibiting tumor growth and metastasis. The compound’s ability to affect cancer cell metabolism and signaling pathways makes it a promising candidate for further research in oncology .

Cardiovascular Health

The metabolites of resveratrol, including “cis-Resveratrol 3-O-glucuronide,” have been associated with cardiovascular benefits. They may improve heart health by reducing inflammation, preventing the oxidation of LDL cholesterol, and enhancing endothelial function. This could lead to applications in preventing and treating atherosclerosis and other cardiovascular conditions .

Neuroprotection

There is growing interest in the neuroprotective properties of “cis-Resveratrol 3-O-glucuronide.” It may protect neurons from damage caused by oxidative stress and inflammation, which are contributing factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound could be used to develop treatments that slow down the progression of these diseases .

Metabolic Syndrome and Diabetes Management

“cis-Resveratrol 3-O-glucuronide” has shown promise in managing metabolic syndrome and diabetes. It may improve insulin sensitivity, reduce blood glucose levels, and have a positive impact on blood pressure. These effects could make it a valuable component in the treatment of type 2 diabetes and non-alcoholic fatty liver disease .

作用機序

“Cis-Resveratrol 3-O-glucuronide” is a metabolite of cis-resveratrol (cRes). Both isomers of resveratrol bind to human tyrosyl-tRNA synthetase (TyrRS), but only the cis-isomer evokes a unique structural change at the active site to promote its interaction with poly-ADP-ribose polymerase 1 (PARP1), a major determinant of cellular NAD±dependent stress response .

将来の方向性

The metabolism of simple phenolics and polyphenols plays a crucial role in their bioavailability, detailed knowledge of their transformation is of high scientific value . Studies in Alzheimer’s patients and in mucopolysaccharidosis type 1 (MPS 1) are currently in development to test the effect this improved bioavailability has on those patient populations .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSAYEBSTMCFKY-BMPGWQKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401009344 | |

| Record name | Cis-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Resveratrol 3-O-glucuronide | |

CAS RN |

387372-23-8 | |

| Record name | Cis-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How is cis-Resveratrol 3-O-glucuronide formed in the body, and what is its significance in resveratrol metabolism?

A1: cis-Resveratrol 3-O-glucuronide is a metabolite of resveratrol, a polyphenol found in grapes and red wine. It is formed through glucuronidation, a major metabolic pathway in the body where a glucuronic acid molecule is attached to a substrate, often making it more water-soluble and facilitating excretion. [, ] This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A6 and UGT1A9, which show activity towards cis-resveratrol. [] Understanding the formation and kinetics of cis-Resveratrol 3-O-glucuronide is important for determining the overall bioavailability and potential health benefits of resveratrol.

Q2: Can cis-Resveratrol 3-O-glucuronide be found in the bloodstream after consuming red wine?

A2: Yes, research has identified cis-Resveratrol 3-O-glucuronide in human low-density lipoprotein (LDL) after moderate red wine consumption. [] This suggests that following ingestion and metabolism, resveratrol metabolites, including cis-Resveratrol 3-O-glucuronide, can be incorporated into LDL particles. This finding is significant as it indicates that these metabolites may be transported throughout the body and potentially exert antioxidant effects on LDL, contributing to the cardiovascular benefits associated with moderate red wine consumption.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)